1-[2-(Benzylamino)-1H-imidazol-5-yl]-2-bromoethan-1-one
Description
1-(2-(Benzylamino)-1H-imidazol-4-yl)-2-bromoethanone is a synthetic organic compound that features an imidazole ring substituted with a benzylamino group and a bromoethanone moiety
Properties
CAS No. |
88723-55-1 |
|---|---|
Molecular Formula |
C12H12BrN3O |
Molecular Weight |
294.15 g/mol |
IUPAC Name |
1-[2-(benzylamino)-1H-imidazol-5-yl]-2-bromoethanone |
InChI |
InChI=1S/C12H12BrN3O/c13-6-11(17)10-8-15-12(16-10)14-7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,14,15,16) |
InChI Key |
GMUAPUQHCKWFLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=C(N2)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzylamino)-1H-imidazol-4-yl)-2-bromoethanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Introduction of the Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions.
Bromination: The final step involves the bromination of the ethanone moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents would be chosen to minimize environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzylamino)-1H-imidazol-4-yl)-2-bromoethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethanone moiety can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazole ring and the ethanone moiety.
Condensation Reactions: The benzylamino group can participate in condensation reactions with carbonyl compounds to form imines or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation can produce an imidazole N-oxide .
Scientific Research Applications
1-(2-(Benzylamino)-1H-imidazol-4-yl)-2-bromoethanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting imidazole receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: The compound can be used in studies investigating the biological activity of imidazole derivatives, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(2-(Benzylamino)-1H-imidazol-4-yl)-2-bromoethanone involves its interaction with specific molecular targets:
Molecular Targets: The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzylamino group may enhance binding affinity through hydrophobic interactions.
Pathways Involved: The compound may modulate signaling pathways involving imidazole receptors or enzymes, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-1H-imidazol-4-yl)-2-bromoethanone: Similar structure but lacks the benzyl group.
1-(2-(Benzylamino)-1H-imidazol-4-yl)-2-chloroethanone: Similar structure but with a chlorine atom instead of bromine.
1-(2-(Benzylamino)-1H-imidazol-4-yl)-2-iodoethanone: Similar structure but with an iodine atom instead of bromine.
Uniqueness
1-(2-(Benzylamino)-1H-imidazol-4-yl)-2-bromoethanone is unique due to the presence of both the benzylamino group and the bromoethanone moiety. This combination allows for specific interactions and reactivity that are not observed in similar compounds. The bromine atom, in particular, can participate in unique substitution reactions, making this compound valuable for synthetic and medicinal applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
